molecular formula C7H10N4O2 B1377685 Allyl 3,5-diamino-1H-pyrazole-4-carboxylate CAS No. 1613191-73-3

Allyl 3,5-diamino-1H-pyrazole-4-carboxylate

Cat. No. B1377685
M. Wt: 182.18 g/mol
InChI Key: QPTWDVFFLRWIAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09340546B2

Procedure details

To a suspension of allyl 3-amino-4,4,4-trichloro-2-cyano-but-2-enoate 2 (619 g, 2.297 mol) and KOAc (676.3 g, 6.891 mol) in DMF (2.476 L) at 0° C. was slowly added hydrazine hydrate (172.5 g, 167.6 mL, 3.446 mol) over 15 min. The reaction mixture was then stirred at ambient temperature for 2 h, at which stage 1H NMR shows complete consumption of the starting material. Reaction mixture was then heated overnight at 110° C. before being allowed to cool to ambient and stirred for another 48 h. The mixture was filtered through a sintered glass funnel to remove the precipitated solid and the filtrate was evaporated under reduced pressure to give a thick liquid. DCM (approx 2 L) was added, and the mixture filtered again to remove additional solids that have precipitated. The filtrate was purified through a 1 kg silica gel plug (gradient of DCM/MeOH as an eluent), and the solvent was removed to afford an orange solid which was suspended in acetonitrile and heated at about 70° C. until all the solid went into solution, at which point the solution was allowed to cool to ambient temperature, then to 2° C. The precipitate that formed was isolated by filtration under vacuum, washed with chilled MeCN (˜50 mL) and dried to constant mass in a vacuum oven to furnish the title compound as an off-white powder (171.2 g, 41%).
Name
allyl 3-amino-4,4,4-trichloro-2-cyano-but-2-enoate
Quantity
619 g
Type
reactant
Reaction Step One
Name
KOAc
Quantity
676.3 g
Type
reactant
Reaction Step One
Name
Quantity
2.476 L
Type
solvent
Reaction Step One
Quantity
167.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
41%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2](C(Cl)(Cl)Cl)=[C:3]([C:10]#[N:11])[C:4]([O:6][CH2:7][CH:8]=[CH2:9])=O.CC([O-])=O.[K+].[OH2:21].[NH2:22][NH2:23].C(Cl)Cl>CN(C=O)C.C(#N)C>[NH2:1][C:2]1[C:3]([C:4]([O:6][CH2:7][CH:8]=[CH2:9])=[O:21])=[C:10]([NH2:11])[NH:23][N:22]=1 |f:1.2,3.4|

Inputs

Step One
Name
allyl 3-amino-4,4,4-trichloro-2-cyano-but-2-enoate
Quantity
619 g
Type
reactant
Smiles
NC(=C(C(=O)OCC=C)C#N)C(Cl)(Cl)Cl
Name
KOAc
Quantity
676.3 g
Type
reactant
Smiles
CC(=O)[O-].[K+]
Name
Quantity
2.476 L
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
167.6 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
2 L
Type
reactant
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at ambient temperature for 2 h, at which stage 1H NMR
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
over 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
consumption of the starting material
CUSTOM
Type
CUSTOM
Details
Reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was then heated overnight at 110° C.
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient and
STIRRING
Type
STIRRING
Details
stirred for another 48 h
Duration
48 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a sintered glass funnel
CUSTOM
Type
CUSTOM
Details
to remove the precipitated solid
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a thick liquid
FILTRATION
Type
FILTRATION
Details
the mixture filtered again
CUSTOM
Type
CUSTOM
Details
to remove additional solids that
CUSTOM
Type
CUSTOM
Details
have precipitated
CUSTOM
Type
CUSTOM
Details
The filtrate was purified through a 1 kg silica gel plug (gradient of DCM/MeOH as an eluent), and the solvent
CUSTOM
Type
CUSTOM
Details
was removed
CUSTOM
Type
CUSTOM
Details
to afford an orange solid which
TEMPERATURE
Type
TEMPERATURE
Details
heated at about 70° C. until all the solid
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
CUSTOM
Type
CUSTOM
Details
to 2° C
CUSTOM
Type
CUSTOM
Details
The precipitate that formed
CUSTOM
Type
CUSTOM
Details
was isolated by filtration under vacuum
WASH
Type
WASH
Details
washed with chilled MeCN (˜50 mL)
CUSTOM
Type
CUSTOM
Details
dried to constant mass in a vacuum oven

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=NNC(=C1C(=O)OCC=C)N
Measurements
Type Value Analysis
AMOUNT: MASS 171.2 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 40.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.